

A Comparative Analysis of Commercial Herbal Formulations for Diabetes Management

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **DIABA**

Cat. No.: **B009060**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

The global rise in diabetes mellitus has led to a surge in the popularity of herbal remedies. Numerous commercial polyherbal formulations are marketed with claims of antidiabetic efficacy. However, a lack of standardized comparative studies often leaves researchers and clinicians with insufficient data to make informed decisions. This guide provides a comparative overview of different commercial "Diaba" herbal formulations, summarizing available experimental data on their in vitro and in vivo performance.

In Vitro Efficacy: A Head-to-Head Comparison of Six Commercial Formulations

A key study evaluated six commercial antidiabetic polyherbal formulations from the Indian market, providing valuable insights into their potential mechanisms of action. While the full brand names were not disclosed in the publication, the formulations were coded as APH-DB, APH-SN, APH-MA, APH-BG, APH-MH, and APH-DT. The study focused on their ability to inhibit key carbohydrate-digesting enzymes, α -amylase and α -glucosidase, which is a crucial strategy in managing postprandial hyperglycemia.

The inhibitory concentration (IC50) values, which represent the concentration of the formulation required to inhibit 50% of the enzyme's activity, are presented in the table below. A lower IC50 value indicates greater potency.

Table 1: Comparative In Vitro Enzyme Inhibition of Six Commercial Antidiabetic Polyherbal Formulations

Formulation Code	α -Amylase Inhibition (IC50 in $\mu\text{g/mL}$)	α -Glucosidase Inhibition (IC50 in $\mu\text{g/mL}$)
APH-MA	579.65	261.03
APH-DB	>1000	>1000
APH-SN	>1000	>1000
APH-BG	>1000	>1000
APH-MH	>1000	>1000
APH-DT	>1000	>1000

Data sourced from a 2022 comparative study on six antidiabetic polyherbal formulations.[\[1\]](#)

Key Observations:

- Among the tested formulations, APH-MA demonstrated the highest inhibitory activity against both α -amylase and α -glucosidase, with a particularly potent effect on α -glucosidase.[\[1\]](#)
- The other five formulations (APH-DB, APH-SN, APH-BG, APH-MH, and APH-DT) exhibited weak to no inhibitory activity against these enzymes under the tested conditions.[\[1\]](#)

Prominent Commercial Diaba Herbal Formulations in the Indian Market

While the identities of the six formulations in the above study remain undisclosed, several popular brands are widely available. Understanding their composition is the first step in evaluating their potential efficacy.

Table 2: Key Ingredients of Popular Commercial **Diaba** Herbal Formulations

Formulation	Key Ingredients
Baidyanath Madhumehari Granules	Gurmar (Gymnema sylvestre), Jamun (Syzygium cumini), Karela (Momordica charantia), Giloy (Tinospora cordifolia), Haldi (Curcuma longa), Amla (Emblica officinalis), Shilajit.[2][3][4][5]
Patanjali Divya Madhunashini Vati	Gudmar (Gymnema sylvestre), Karela (Momordica charantia), Giloy (Tinospora cordifolia), Jamun (Syzygium cumini), Neem (Azadirachta indica), Amla (Emblica officinalis), Shilajit.[6][7][8]
On & On Diabalife	Stabilized Allicin (from Garlic), Cinnamon, Bitter Melon (Momordica charantia), Gudmar (Gymnema sylvestre), Neem (Azadirachta indica).[9][10][11][12]

In Vivo Antidiabetic Activity: Comparative Animal Studies

In vivo studies provide crucial information on the real-world efficacy of these formulations. While direct head-to-head comparisons of all leading brands are scarce, some studies offer valuable insights.

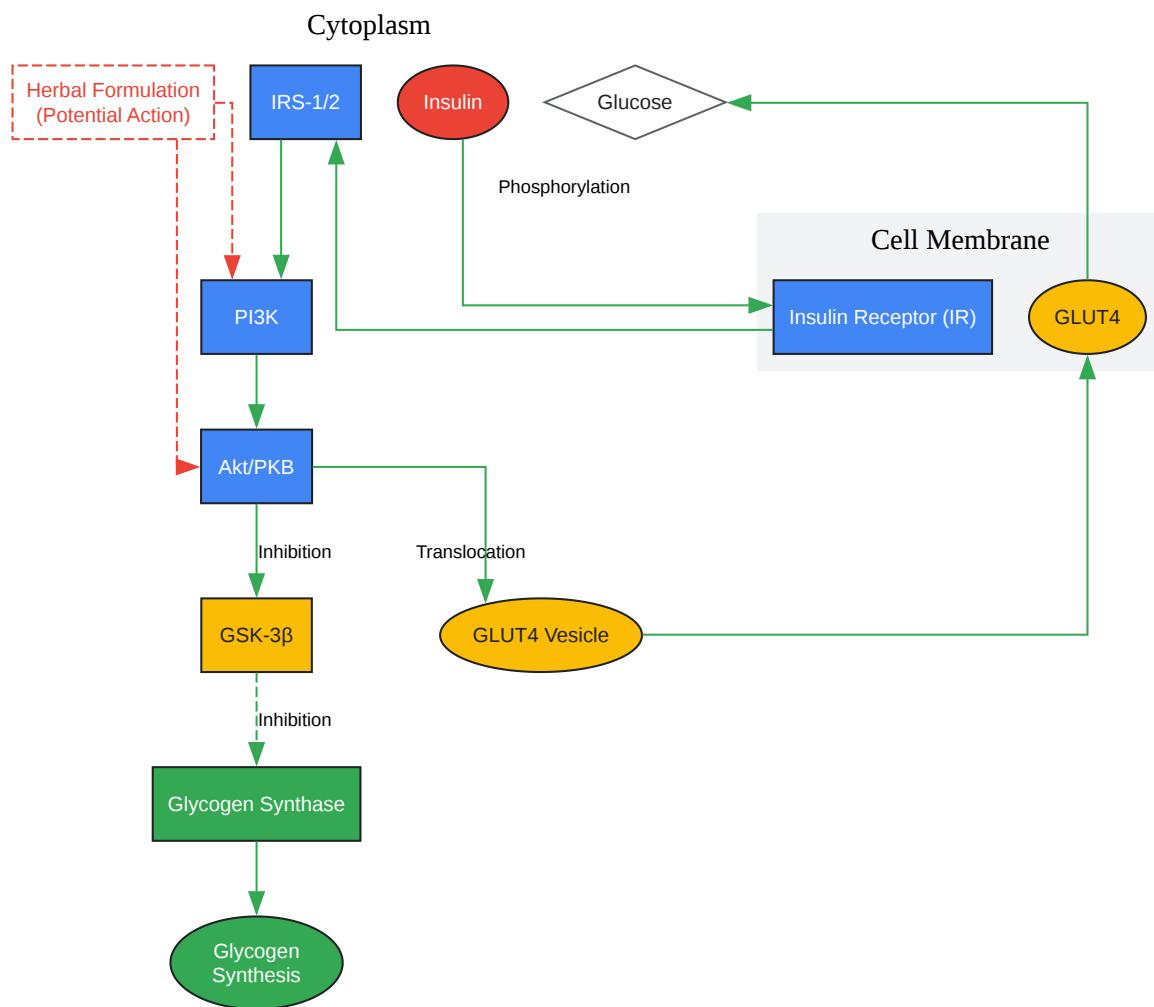
One study compared two unnamed marketed herbal formulations, ADD1 and ADD2, in streptozotocin (STZ)-induced diabetic rats. Another study compared a formulation named 'Chakramardaghanvati' with 'Madhumehari churna'. The results are summarized below.

Table 3: Comparative In Vivo Efficacy of Commercial Herbal Formulations in STZ-Induced Diabetic Rats

Study	Formulation	Dosage	Duration	Key Findings
Study 1	ADD1	Not specified	Not specified	Showed some ability to decrease blood glucose, but the effect was not considered very significant.
ADD2	Not specified	Not specified		Showed better anti-diabetic activity compared to ADD1.
Study 2	Chakramardaghagnvati	Not specified	Not specified	More effective in relieving symptoms of diabetes and improving lipid profile.
Madhumehari churna	Not specified	Not specified		More effective in lowering blood sugar levels compared to Chakramardaghagnvati.

Data sourced from studies evaluating the anti-diabetic activity of marketed herbal formulations.

Experimental Workflow for In Vivo Antidiabetic Activity Assessment


[Click to download full resolution via product page](#)

Caption: Workflow for in vivo evaluation of antidiabetic herbal formulations.

Mechanism of Action: Impact on Insulin Signaling

The antidiabetic effects of many herbal formulations are attributed to their ability to modulate key proteins in the insulin signaling pathway. Western blotting is a common technique used to assess the expression and phosphorylation status of these proteins.

Insulin Signaling Pathway and Potential Targets of Herbal Formulations

[Click to download full resolution via product page](#)

Caption: Insulin signaling pathway and potential intervention points for herbal formulations.

Experimental Protocols

α -Amylase Inhibition Assay

This assay determines the ability of a formulation to inhibit α -amylase, an enzyme that breaks down starch into simpler sugars.

- Materials: Porcine pancreatic α -amylase, 2% starch solution, dinitrosalicylic acid (DNSA) reagent, phosphate buffer (pH 6.9).
- Procedure:
 - Prepare various concentrations of the herbal formulation extract.
 - Mix the extract with α -amylase solution and incubate.
 - Add starch solution to initiate the enzymatic reaction and incubate.
 - Stop the reaction by adding DNSA reagent.
 - Boil the mixture and then measure the absorbance at 540 nm.
 - Calculate the percentage of inhibition and the IC₅₀ value.

α -Glucosidase Inhibition Assay

This assay measures the inhibition of α -glucosidase, an enzyme that hydrolyzes disaccharides into glucose.

- Materials: α -glucosidase from *Saccharomyces cerevisiae*, p-nitrophenyl- α -D-glucopyranoside (pNPG), phosphate buffer (pH 6.8).
- Procedure:
 - Prepare different concentrations of the herbal formulation extract.
 - Mix the extract with α -glucosidase solution and incubate.
 - Add pNPG to start the reaction and incubate.
 - Stop the reaction by adding sodium carbonate.
 - Measure the absorbance at 405 nm to determine the amount of p-nitrophenol released.

- Calculate the percentage of inhibition and the IC₅₀ value.

Western Blot Analysis of Insulin Signaling Proteins

This technique is used to detect and quantify specific proteins in a sample, providing insights into the molecular mechanisms of action.

- Cell/Tissue Preparation:
 - Treat cells (e.g., L6 myotubes) or tissues from experimental animals with the herbal formulation.
 - Lyse the cells/tissues to extract total protein.
 - Determine the protein concentration using a suitable method (e.g., BCA assay).
- SDS-PAGE and Electrotransfer:
 - Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
 - Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
- Immunoblotting:
 - Block the membrane to prevent non-specific antibody binding.
 - Incubate the membrane with primary antibodies specific to the target proteins (e.g., p-Akt, total Akt, GLUT4).
 - Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
- Detection and Analysis:
 - Add a chemiluminescent substrate and capture the signal using an imaging system.
 - Quantify the band intensities to determine the relative protein expression levels.

Disclaimer: This guide is intended for informational purposes for a scientific audience and is not a substitute for professional medical advice. The efficacy of herbal formulations can vary, and further rigorous, controlled clinical trials are necessary to establish their therapeutic potential and safety.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. pharmacophorejournal.com [pharmacophorejournal.com]
- 4. Indian Traditional medicinal plants as a source of potent Anti-diabetic agents: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Indian Herbs and Herbal Drugs Used for the Treatment of Diabetes [jstage.jst.go.jp]
- 7. Sensing the Insulin Signaling Pathway with an Antibody Array - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biojournals.us [biojournals.us]
- 9. Streptozotocin as a tool for induction of rat models of diabetes: a practical guide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijcmas.com [ijcmas.com]
- 11. Experimental Diabetes Mellitus in Different Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [A Comparative Analysis of Commercial Herbal Formulations for Diabetes Management]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b009060#a-comparative-study-of-different-commercial-diaba-herbal-formulations>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com